tert-Butylcalix[4]arene-tetrakis(N,N-dimethylacetamide)
Overview
Description
tert-Butylcalix4arene-tetrakis(N,N-dimethylacetamide) is a complex organic compound with the following properties:
This compound serves as a starting material for the synthesis of ionophores, including a lead ionophore . It has applications in the extraction of lanthanoids from perchlorate medium .
Molecular Structure Analysis
The molecular structure of tert-Butylcalix4arene-tetrakis(N,N-dimethylacetamide) consists of a calixarene core with four tert-butyl groups and four N,N-dimethylacetamide substituents. The cone conformation of the tetraphenolic lower rim allows for binding to various paramagnetic transition and lanthanide metals .
Physical And Chemical Properties Analysis
Scientific Research Applications
Interaction with Metal Ions
Tetrakis[(3-pyridylmethyl)oxy] p-tert-butylcalix[4]arene, a related derivative, has been found to interact with Au(III) and Pt(IV), displacing chloride ions and directly engaging with these metal ions (Namor, Velarde, & Cabaleiro, 1997).
Formation of Complexes with Protons
p-tert-Butylcalix[4]arene-tetrakis(N,N-dimethylthioacetamide) forms stable equimolecular complexes with protons in the form of hydroxonium ions, indicating strong binding capabilities (Kr̆íž, Dybal, Makrlík, Vaňura, & Lang, 2007).
Supramolecular Chemistry
In the field of supramolecular chemistry, p-tert-butylcalix[4]arene derivatives have been synthesized, exhibiting interesting characterizations and X-ray diffraction studies, hinting at their potential for complex molecular architectures (Namor, Hutcherson, Velarde, Alvarez-Larena, & Briansó, 1998).
Host-Guest Chemistry
p-tert-Butylcalix[4]arene macrocycle can host alkylammonium guests, demonstrating its potential as an artificial analogue of biological receptors for creating capsular architectures (Talotta, Gaeta, & Neri, 2014).
Catalysis
Calix[4]arene derivatives have been used as catalysts in reactions like the hydrosilylation of olefins with triethoxysilane, showcasing their utility in catalytic processes (Yuan-yin, Yi-sui, Zhen-lin, & Xue-ran, 1999).
Scaffolding for Molecular Structures
Calix[4]arene has been used as a scaffold for complexing with various elements, such as in the creation of tetravalent α-sialoside, illustrating its role in complex molecular structures (Meunier & Roy, 1996).
Phosphorus Binding Surfaces
Calix[4]arene derivatives act as phosphorus binding surfaces for monometallic and dimetallic fragments, important for applications in coordination chemistry (Stolmàr, Floriani, Chiesi-Villa, & Rizzoli, 1997).
Solvent Extraction
The compound has been investigated for its role in solvent extraction processes, particularly in the extraction of lanthanoids, demonstrating its potential in separation technologies (Atanassova, Vassilev, & Dukov, 2011).
Novel Separation Techniques
A derivative of tert-butylcalix[4]arene has shown potential in the selective extraction of specific ions, which could be promising for pharmaceutical applications (Al Jammaz, Amartey, Namor, Vora, & Lambrecht, 2000).
Di-Metallic Complexation
Tetrakis-terpyridinyl-calix[4]arene serves as a scaffold for di-metallic complexation, crucial for the creation of M2L-type complexes in coordination chemistry (Molard & Parrot-Lopez, 2002).
Antioxidative Properties
Some calix[4]arene derivatives exhibit antioxidative properties, important in material science and potentially in pharmacology (Görmar, Seiffarth, Wendt, & Burtzlaff, 1990).
Cation-Capturing Ability
Research into germylated calixarenes, derived from tert-butylcalix[4]arenes, explores their cation-capturing abilities, indicating potential in host-guest chemistry (Sakurai & Takeuchi, 2003).
Mechanism of Action
properties
IUPAC Name |
N,N-dimethyl-2-[[5,11,17,23-tetratert-butyl-26,27,28-tris[2-(dimethylamino)-2-oxoethoxy]-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaenyl]oxy]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H84N4O8/c1-57(2,3)45-25-37-21-39-27-46(58(4,5)6)29-41(54(39)70-34-50(66)62(15)16)23-43-31-48(60(10,11)12)32-44(56(43)72-36-52(68)64(19)20)24-42-30-47(59(7,8)9)28-40(55(42)71-35-51(67)63(17)18)22-38(26-45)53(37)69-33-49(65)61(13)14/h25-32H,21-24,33-36H2,1-20H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXOVFAXHOOZQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3OCC(=O)N(C)C)CC4=CC(=CC(=C4OCC(=O)N(C)C)CC5=C(C(=CC(=C5)C(C)(C)C)C2)OCC(=O)N(C)C)C(C)(C)C)C(C)(C)C)OCC(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H84N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90408778 | |
Record name | tert-Butylcalix[4]arene-tetrakis(N,N-dimethylacetamide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90408778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
989.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
145237-45-2 | |
Record name | tert-Butylcalix[4]arene-tetrakis(N,N-dimethylacetamide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90408778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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